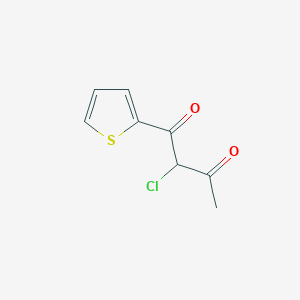

2-Chloro-1-(thiophen-2-yl)butane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64777-28-2 |

|---|---|

Molecular Formula |

C8H7ClO2S |

Molecular Weight |

202.66 g/mol |

IUPAC Name |

2-chloro-1-thiophen-2-ylbutane-1,3-dione |

InChI |

InChI=1S/C8H7ClO2S/c1-5(10)7(9)8(11)6-3-2-4-12-6/h2-4,7H,1H3 |

InChI Key |

KRZVWKHUDOPHIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C1=CC=CS1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 2 Chloro 1 Thiophen 2 Yl Butane 1,3 Dione

Historical Perspectives and Evolution of Synthesis Strategies for Thiophene-Substituted β-Diketones

The synthesis of β-diketones has been a cornerstone of organic synthesis for over a century. The classical and most enduring method for their preparation is the Claisen condensation, a base-catalyzed reaction between a ketone and an ester. ijpras.comnih.gov For thiophene-substituted β-diketones, such as the precursor 1-(thiophen-2-yl)butane-1,3-dione (B1606109), this approach involves the condensation of 2-acetylthiophene (B1664040) with an acetate (B1210297) ester, typically in the presence of a strong base like sodium ethoxide or sodium hydride. ijpras.com

The general mechanism involves the deprotonation of the α-carbon of the ketone (2-acetylthiophene) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the β-diketone.

Evolution of Strategies: Over the decades, while the fundamental Claisen condensation remains relevant, several modifications and alternative strategies have been developed to improve yields, expand substrate scope, and accommodate sensitive functional groups. nih.gov These advancements include:

Directed Claisen Condensations: Utilizing pre-formed enolates with specific counterions (e.g., lithium enolates) to achieve better control over the reaction.

Lewis Acid-Mediated Condensations: Employing Lewis acids to activate the ester component, allowing for milder reaction conditions.

Alternative Acylating Agents: The use of more reactive acylating agents like acid chlorides or N-acylbenzotriazoles in "soft enolization" procedures, which avoid the need for strong bases. organic-chemistry.org

Oxidative Routes: Methods involving the oxidation of β-hydroxy ketones, which can be prepared via aldol (B89426) reactions, have also been established as a viable pathway to 1,3-diketones. organic-chemistry.org

These evolutionary steps have provided chemists with a more versatile toolkit for accessing thiophene-substituted β-diketones, setting the stage for subsequent functionalization, such as α-halogenation.

Contemporary Approaches for the Synthesis of 2-Chloro-1-(thiophen-2-yl)butane-1,3-dione

Modern synthetic efforts are focused on efficiency, selectivity, and sustainability. The synthesis of the title compound is primarily achieved through the direct chlorination of its precursor, 1-(thiophen-2-yl)butane-1,3-dione, although multi-component strategies are also emerging.

The most direct route to this compound is the electrophilic chlorination of the corresponding β-diketone precursor. The methylene (B1212753) group flanked by the two carbonyls (the α-position) is highly activated and readily deprotonated to form an enolate ion under basic conditions or exists in equilibrium with its enol tautomer under neutral or acidic conditions. This enol or enolate is electron-rich and susceptible to attack by electrophilic halogenating agents. researchgate.net

Commonly used chlorinating agents for this transformation include:

N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid reagent, often used in solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃). It is highly effective for the α-chlorination of 1,3-dicarbonyl compounds. researchgate.net

Sulfuryl Chloride (SO₂Cl₂): A powerful and reactive liquid chlorinating agent that provides rapid and high-yielding reactions, typically in an inert solvent.

Molecular Chlorine (Cl₂): While effective, its gaseous nature and high reactivity make it less convenient and harder to control for selective monochlorination on a lab scale.

Oxone/AlCl₃ System: An environmentally benign approach using an Oxone/aluminum trichloride (B1173362) mixture in an aqueous medium has been developed for the dichlorination of β-dicarbonyls and can be adapted for monochlorination. organic-chemistry.org

The reaction proceeds by the attack of the enol form of 1-(thiophen-2-yl)butane-1,3-dione on the electrophilic chlorine source, followed by deprotonation to regenerate the carbonyl system and yield the final product.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. fu-berlin.de A novel and facile method for the synthesis of 2-chloro-1,3-diketones has been developed that can be applied to the synthesis of the title compound. iiardjournals.orgresearchgate.net

This strategy involves the reaction of an aldehyde (thiophene-2-carbaldehyde) with a 1,1-dihalo-ketone (1,1-dichloroacetone) in an alkaline medium. iiardjournals.orgresearchgate.net The mechanism involves an initial elimination reaction, followed by a nucleophilic attack of the resulting enolate on the aldehyde's carbonyl group. Subsequent rearrangement and elimination steps afford the 2-chloro-1,3-diketone structure. iiardjournals.org This approach builds the α-chlorinated β-dicarbonyl framework directly, bypassing the need to first synthesize and isolate the parent β-diketone and then perform a separate chlorination step.

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions.

For the direct halogenation approach, key parameters to optimize include:

Chlorinating Agent: The choice of reagent impacts reactivity and selectivity. NCS is often preferred for its mildness and ease of handling, while SO₂Cl₂ may offer faster reaction times.

Solvent: Aprotic solvents such as dichloromethane, chloroform, or carbon tetrachloride are typically used to avoid side reactions.

Temperature: Reactions are often conducted at room temperature or below to control exothermicity and prevent side reactions, such as polychlorination or reaction at the thiophene (B33073) ring.

Catalyst: While often not necessary, Lewis acids or organocatalysts can be employed to enhance the rate and selectivity of the chlorination. researchgate.netmdpi.com

The following interactive table summarizes a hypothetical optimization study for the direct chlorination of 1-(thiophen-2-yl)butane-1,3-dione based on general findings in the literature.

| Entry | Chlorinating Agent (Equiv.) | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | NCS (1.1) | CH₂Cl₂ | None | 25 | 4 | 85 |

| 2 | NCS (1.1) | CCl₄ | None | 25 | 5 | 82 |

| 3 | SO₂Cl₂ (1.0) | CH₂Cl₂ | None | 0 | 1 | 92 |

| 4 | NCS (1.1) | CH₂Cl₂ | Sc(OTf)₃ (5) | 25 | 2 | 90 |

| 5 | Cl₂ (gas) | CCl₄ | None | 0 | 1.5 | 75* |

Yield is often lower due to difficulties in controlling stoichiometry, leading to side products.

A critical aspect of the synthesis is achieving the correct chemo- and regioselectivity. The desired product requires the selective chlorination at the C2 position (the methylene group) without affecting the thiophene ring.

Chemoselectivity: The reaction must distinguish between the activated methylene group of the β-dicarbonyl system and the aromatic thiophene ring. The protons on the α-carbon of a β-diketone are significantly more acidic (pKa ≈ 9-11) than the protons on the thiophene ring. This high acidity facilitates the formation of the enol tautomer or the enolate anion, creating a highly nucleophilic carbon center. Electrophilic attack by a chlorinating agent occurs preferentially at this electron-rich site rather than on the less activated aromatic thiophene ring under the mild conditions typically employed. byjus.com

Regioselectivity: The term regioselectivity applies when there are multiple non-equivalent positions that could potentially be halogenated. In the case of 1-(thiophen-2-yl)butane-1,3-dione, there is only one methylene group positioned between two carbonyls. Therefore, chlorination is inherently directed to this single, highly activated position. The powerful electron-withdrawing effect of both adjacent carbonyl groups ensures that this is the exclusive site of electrophilic attack, leading to the formation of a single monochlorinated product. figshare.com

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. unibo.it Key areas for improvement include:

Atom Economy: Multi-component reactions (as described in 2.2.2) inherently possess higher atom economy as most of the atoms from the starting materials are incorporated into the final product.

Safer Solvents and Reagents: Replacing hazardous chlorinated solvents like CCl₄ and CHCl₃ with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether is a primary goal. Furthermore, using solid, stable reagents like NCS instead of gaseous chlorine enhances safety. rsc.org

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, reduces waste. Organocatalysts or recoverable Lewis acid catalysts can be employed to promote the chlorination reaction efficiently. mdpi.com

Alternative Energy Sources: Microwave-assisted or ultrasound-promoted synthesis can often reduce reaction times, improve yields, and lower energy consumption compared to conventional heating.

Aqueous Reaction Media: Developing synthetic protocols that can be performed in water, such as the Oxone/AlCl₃ system, represents a significant green advancement by eliminating the need for volatile organic solvents. organic-chemistry.org For instance, a sustainable photoinduced decarboxylative chlorination method mediated by halogen atom transfer has been reported, highlighting a move towards more environmentally friendly halogenation protocols. rsc.org

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable. soton.ac.uk

Solvent Selection and Catalysis

The choice of solvent and catalyst is crucial for the successful and efficient synthesis of this compound. The established methodology employs methanol (B129727) as the solvent and potassium hydroxide (B78521) as the base catalyst. researchgate.netiiardjournals.org

Solvent Selection:

The selection of methanol as the reaction solvent is predicated on several factors. As a polar protic solvent, methanol readily dissolves both the reactants, 1,1-dichloroacetone (B129577) and thiophene-2-carbaldehyde, as well as the potassium hydroxide catalyst, ensuring a homogenous reaction mixture. The protic nature of methanol can also play a role in stabilizing the intermediates formed during the reaction. While other polar aprotic solvents like DMF, DMSO, and THF are often used in organic synthesis, methanol offers advantages in terms of its lower cost, lower boiling point (facilitating easier removal post-reaction), and being a more environmentally benign option compared to some dipolar aprotic solvents. acs.orgmdpi.com The reaction has been shown to proceed efficiently in methanol, leading to a nearly quantitative yield of the product. iiardjournals.org

| Solvent | Type | Rationale for Use in this Synthesis |

| Methanol | Polar Protic | Good solubility for reactants and catalyst; facilitates homogenous reaction; relatively low cost and environmental impact. |

| Ethanol (B145695) | Polar Protic | Similar properties to methanol, could be a viable alternative. Protic solvents can lead to better yields in some multicomponent reactions for diketone synthesis. nih.gov |

| Tetrahydrofuran (THF) | Polar Aprotic | Often used in syntheses involving organometallic reagents, but may not be optimal for dissolving the ionic catalyst (KOH). |

| Dichloromethane (DCM) | Aprotic | Good solvent for many organic compounds, but less effective at dissolving ionic catalysts. |

Catalysis:

Potassium hydroxide (KOH) is utilized as a base catalyst in this synthesis. researchgate.netiiardjournals.org Its primary role is to deprotonate the 1,1-dichloroacetone at the α-carbon, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. This is a critical step in the formation of the new carbon-carbon bond.

The choice of a strong base like KOH is necessary to ensure a sufficient concentration of the carbanion to drive the reaction forward. While other bases could potentially be used, potassium carbonate, for instance, is a milder and less toxic base that has been successfully employed in other condensation reactions. scispace.com However, for this specific transformation, the stronger basicity of KOH appears to be optimal for achieving a high yield. researchgate.netiiardjournals.org The reaction mechanism is proposed to proceed through an elimination reaction and the removal of a water molecule, followed by the nucleophilic attack on the aldehyde's carbonyl group. iiardjournals.org

| Catalyst | Type | Role in the Reaction |

| Potassium Hydroxide (KOH) | Strong Base | Deprotonates 1,1-dichloroacetone to form a nucleophilic carbanion, initiating the condensation with thiophene-2-carbaldehyde. |

| Sodium Hydroxide (NaOH) | Strong Base | A common alternative to KOH, likely to perform similarly. |

| Potassium Carbonate (K2CO3) | Mild Base | A greener and less hazardous alternative, though it may result in a slower reaction rate or lower yield due to its weaker basicity. scispace.com |

| Organocatalysts (e.g., Proline) | Have been used in three-component reactions to synthesize keto esters, suggesting potential for alternative catalytic systems. thieme-connect.com |

Atom Economy and Waste Minimization

The principles of green chemistry, particularly atom economy and waste minimization, are critical considerations in modern synthetic route development. jocpr.com

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

For the synthesis of this compound from 1,1-dichloroacetone and thiophene-2-carbaldehyde, the reaction is as follows:

C₃H₄Cl₂O + C₅H₄OS → C₈H₇ClO₂S + HCl

The molecular weights of the reactants and the desired product are:

1,1-Dichloroacetone (C₃H₄Cl₂O): 126.97 g/mol

Thiophene-2-carbaldehyde (C₅H₄OS): 112.16 g/mol

This compound (C₈H₇ClO₂S): 202.66 g/mol

The atom economy can be calculated using the following formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy = (202.66 / (126.97 + 112.16)) x 100

Atom Economy = (202.66 / 239.13) x 100 ≈ 84.75%

This calculation indicates a relatively high atom economy, with a significant portion of the atoms from the reactants being incorporated into the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,1-Dichloroacetone | C₃H₄Cl₂O | 126.97 |

| Thiophene-2-carbaldehyde | C₅H₄OS | 112.16 |

| This compound | C₈H₇ClO₂S | 202.66 |

| Atom Economy | ~84.75% |

Waste Minimization:

The primary byproducts of this reaction are water and potassium chloride, which is formed from the neutralization of the potassium hydroxide catalyst with the eliminated HCl and the added hydrochloric acid during workup.

Strategies for waste minimization in this synthesis could include:

Catalyst Recycling: Investigating the use of a heterogeneous base catalyst that could be recovered and reused, although this may present challenges in achieving comparable reaction rates and yields.

Solvent Recycling: The methanol solvent could potentially be recovered by distillation and reused in subsequent batches, reducing solvent waste.

Byproduct Management: While potassium chloride has low toxicity, its disposal should be managed in an environmentally responsible manner. The generation of a salt byproduct is a common feature of many condensation reactions.

Process Optimization: Further optimization of the reaction conditions (e.g., catalyst loading, reaction time, and temperature) could help to maximize the yield and minimize the formation of any potential side products, thereby reducing waste.

By focusing on aspects like solvent and catalyst selection, and by evaluating the atom economy, the synthetic route to this compound can be further refined to align with the principles of sustainable and green chemistry.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 1 Thiophen 2 Yl Butane 1,3 Dione

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy would be the primary tool for the structural confirmation of 2-Chloro-1-(thiophen-2-yl)butane-1,3-dione. The analysis would involve a combination of 1D and 2D NMR experiments to assign all proton and carbon signals and to understand the compound's tautomeric behavior.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra would be expected to show distinct signals corresponding to the thiophene (B33073) ring, the butane-1,3-dione backbone, and the methyl group. The presence of the electronegative chlorine atom at the α-position (C2) would significantly influence the chemical shifts of nearby nuclei.

Expected ¹H NMR Resonances: The thiophene ring protons would appear in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting characteristic coupling patterns (doublet of doublets). The methine proton (at C2) would be significantly downfield due to the adjacent chlorine and carbonyl groups. The methyl protons (C4) would likely appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). In the case of the enol tautomer, a characteristic broad singlet for the enolic hydroxyl proton would be observed at a downfield chemical shift (δ 15-17 ppm).

Expected ¹³C NMR Resonances: The two carbonyl carbons (C1 and C3) would be the most downfield signals, typically in the range of δ 180-200 ppm. The thiophene carbons would resonate in the aromatic region (δ 125-145 ppm). The α-carbon (C2) bearing the chlorine atom would be shifted downfield compared to a non-halogenated analogue. The methyl carbon (C4) would be the most upfield signal.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Thiophene H3' | ~7.2 | ~128 | Chemical shifts are approximate and depend on solvent. |

| Thiophene H4' | ~7.8 | ~134 | |

| Thiophene H5' | ~7.9 | ~135 | |

| CH (C2) | ~5.0-6.0 | ~80-90 | Highly dependent on keto-enol equilibrium. |

| CH₃ (C4) | ~2.3 | ~25-30 | |

| C=O (C1) | - | ~185-195 | |

| C=O (C3) | - | ~195-205 | |

| Thiophene C2' | - | ~140-145 | Quaternary carbon attached to the dione (B5365651) chain. |

| Thiophene C5' | - | ~135 | |

| Enol OH | ~15-17 | - | Only present in the enol tautomer. |

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, confirming the coupling network within the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, correlations between the methyl protons (H4) and the carbonyl carbon (C3), and between the thiophene protons and the C1 carbonyl carbon would firmly establish the connectivity of the molecular backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about through-space proximity of protons, which can help in determining the preferred conformation of the molecule in solution.

Investigation of Keto-Enol Tautomerism via NMR Spectroscopy

β-Diketones are well-known to exist as an equilibrium mixture of keto and enol tautomers. encyclopedia.pub The presence of an α-chloro substituent can influence this equilibrium. NMR spectroscopy is a powerful tool to study this phenomenon. encyclopedia.pub

The ratio of keto to enol forms can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum. For example, the integral of the methine proton at C2 in the keto form versus the integral of the enolic hydroxyl proton would provide a quantitative measure of the tautomeric equilibrium. The position of this equilibrium is often dependent on the solvent, concentration, and temperature. nih.gov In many chlorinated β-diketones, the enol form is significantly favored due to the formation of a strong intramolecular hydrogen bond and the electronic effects of the chlorine atom.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) groups, typically in the region of 1650-1750 cm⁻¹. In the case of keto-enol tautomerism, two distinct carbonyl bands might be observed, or a broad, conjugated carbonyl band for the enol form at a lower wavenumber (around 1600-1640 cm⁻¹). The C-Cl stretching vibration would likely appear in the fingerprint region (600-800 cm⁻¹). Vibrations associated with the thiophene ring (C-H and C=C stretching) would also be present. A broad O-H stretching band in the region of 2500-3200 cm⁻¹ would be a clear indicator of the enol tautomer, stabilized by intramolecular hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Carbonyl stretching vibrations are also Raman active. The thiophene ring vibrations often give rise to strong Raman signals.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound and to elucidate its fragmentation pattern.

Molecular Ion Peak: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular formula C₈H₇ClO₂S. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak would be expected, which is a definitive indicator for the presence of one chlorine atom in the molecule.

Fragmentation Pathways: The fragmentation of the molecule would likely proceed through characteristic pathways for β-diketones and thiophene derivatives. Common fragmentation would involve the loss of small molecules or radicals such as CO, CH₃, Cl, and the thiophene ring itself. Alpha-cleavage adjacent to the carbonyl groups is a typical fragmentation route.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Notes |

| 202/204 | [C₈H₇ClO₂S]⁺ | Molecular ion (M⁺ and M+2 peaks) |

| 187/189 | [M - CH₃]⁺ | Loss of a methyl radical |

| 167 | [M - Cl]⁺ | Loss of a chlorine radical |

| 111 | [C₄H₃S-C≡O]⁺ | Thienoyl cation |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

Should single crystals of this compound be obtained, X-ray crystallography would provide unambiguous proof of its solid-state structure.

This technique would definitively determine:

Tautomeric Form: Whether the compound exists in the keto or enol form in the solid state. For many β-diketones, the enol form is preferred in the crystal lattice.

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, revealing the conformation of the thiophene ring relative to the dione chain.

Intermolecular Interactions: The packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding (if applicable), halogen bonding, or π-π stacking interactions between thiophene rings. This information is crucial for understanding the material's bulk properties.

Chiroptical Spectroscopy (CD, ORD) for Chirality Assessment

The molecular structure of this compound possesses a stereogenic center, rendering it a chiral molecule. The carbon atom at the second position (C2), which is bonded to the chlorine atom, is attached to four distinct substituent groups: a hydrogen atom, a chlorine atom, a thiophen-2-oyl group, and an acetyl group. This structural feature means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

Due to this inherent chirality, the compound is expected to be optically active, meaning its enantiomers will rotate the plane of polarized light. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are instrumental in characterizing such molecules. libretexts.orgwikipedia.org CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. libretexts.orgwikipedia.org These measurements are crucial for assigning the absolute configuration of chiral molecules and studying their conformational properties.

A comprehensive review of scientific literature indicates that while the synthesis and some spectroscopic characterization of related thiophene-containing diones have been reported, specific experimental data from CD or ORD analyses for this compound are not available in published studies. nih.gov

However, the chiroptical properties can be predicted based on its structural components. The molecule contains two primary chromophores that are expected to dominate its CD and ORD spectra: the thiophene ring and the β-dicarbonyl system. The carbonyl groups of the dione moiety have n→π* and π→π* electronic transitions that are known to produce Cotton effects—characteristic peaks and troughs in CD and ORD spectra—when located in a chiral environment. libretexts.orgscispace.com The presence of an α-halogen, such as chlorine, adjacent to a carbonyl group can significantly influence the sign and magnitude of these Cotton effects, a phenomenon well-documented in studies of other chiral ketones. rsc.orgrsc.org

The thiophene ring itself is an aromatic chromophore with its own set of electronic transitions that would also contribute to the chiroptical spectra. The interplay between the chromophores and their spatial arrangement around the chiral C2 center would result in a unique spectroscopic fingerprint for each enantiomer.

The table below summarizes the key molecular features relevant to the potential chiroptical analysis of this compound.

| Structural Feature | Relevant Chromophore(s) | Expected Electronic Transition(s) | Significance in Chiroptical Spectroscopy |

| Stereogenic Center | C2 (α-carbon) | N/A | Origin of molecular chirality and optical activity. |

| β-Dicarbonyl System | Two Carbonyl groups (C=O) | n→π, π→π | These transitions are inherently sensitive to the chiral environment and are expected to produce distinct Cotton effects. libretexts.org |

| α-Halogen | Chlorine (Cl) on C2 | N/A (influences carbonyls) | The electronegative chlorine atom can perturb the electronic transitions of the adjacent carbonyl groups, altering the position and intensity of the corresponding CD bands. rsc.org |

| Aromatic Heterocycle | Thiophene Ring | π→π* | The thiophene chromophore contributes to the overall CD/ORD spectrum, with its transitions coupling with those of the dicarbonyl moiety. |

Further research involving the enantioselective synthesis or chiral resolution of this compound would be necessary to perform experimental CD and ORD measurements. Such studies would enable the empirical validation of its chiroptical properties and the assignment of the absolute configuration of its enantiomers.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 1 Thiophen 2 Yl Butane 1,3 Dione

Reactivity of the α-Chloro Moiety

The chlorine atom at the α-position, situated between the two carbonyl groups, is significantly activated towards nucleophilic attack and can also participate in elimination reactions.

The α-chloro group in β-dicarbonyl compounds is highly susceptible to nucleophilic substitution. The strong electron-withdrawing effect of the two adjacent carbonyl groups polarizes the C-Cl bond and stabilizes the transition state of a substitution reaction, making the α-carbon an excellent electrophilic center. Computational studies on analogous α-haloketones, such as α-bromoacetophenone, indicate that these reactions typically proceed through a bimolecular (SN2-type) mechanism. up.ac.za

A variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for the synthesis of more complex substituted β-diketone derivatives.

Table 1: Representative Nucleophilic Substitution Reactions at the α-Carbon

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxides | Sodium Methoxide (NaOCH₃) | 2-Methoxy-1-(thiophen-2-yl)butane-1,3-dione |

| Thiolates | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-1-(thiophen-2-yl)butane-1,3-dione |

| Amines | Aniline (C₆H₅NH₂) | 2-(Phenylamino)-1-(thiophen-2-yl)butane-1,3-dione |

| Cyanide | Sodium Cyanide (NaCN) | 2-Cyano-1-(thiophen-2-yl)butane-1,3-dione |

The reaction mechanism involves the direct attack of the nucleophile on the α-carbon, with the simultaneous departure of the chloride leaving group. The presence of two carbonyl groups makes the α-halo ketone system significantly more reactive towards nucleophiles than simple alkyl halides. quora.com

In the presence of a base, 2-Chloro-1-(thiophen-2-yl)butane-1,3-dione can undergo an elimination reaction to form an unsaturated product. The mechanism of this elimination can vary depending on the reaction conditions and the strength of the base. lumenlearning.com

E2 Mechanism : A strong, non-nucleophilic base can abstract a proton from a β-carbon (the methyl group) in a concerted step with the departure of the chloride ion, leading to the formation of 1-(thiophen-2-yl)but-2-ene-1,4-dione. This is a bimolecular process. lumenlearning.combyjus.com

E1cB Mechanism : Due to the high acidity of the α-proton (flanked by two carbonyls), a base can first remove this proton to form a stabilized enolate intermediate (a conjugate base). In a subsequent step, the chloride ion is eliminated to form an α,β-unsaturated diketone. This E1cB (Elimination, Unimolecular, conjugate Base) mechanism is common in systems with acidic protons α to a leaving group and electron-withdrawing groups. libretexts.orglibretexts.org

The competition between substitution and elimination is a key factor. Strong, sterically hindered bases tend to favor elimination, whereas strong, non-hindered nucleophiles may favor substitution. ksu.edu.sa

Reactivity of the β-Diketone System

The 1,3-dicarbonyl functionality is one of the most versatile and reactive components of the molecule, primarily due to its ability to exist in tautomeric forms and its reactivity with dinucleophiles.

Like most β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers. nih.gov The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. This stabilization is further enhanced by conjugation of the C=C double bond with the remaining carbonyl group and the thiophene (B33073) ring. cdnsciencepub.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium. cdnsciencepub.com Studies on the structurally similar 3-chloro-2,4-pentanedione show that the presence of an electron-withdrawing α-chloro substituent influences the position of the equilibrium. ed.gov The equilibrium is also highly dependent on the solvent, with polar, hydrogen-bond-accepting solvents tending to favor the keto form by disrupting the internal hydrogen bond of the enol. nih.govcdnsciencepub.com

Table 2: Influence of α-Substituent on Keto-Enol Equilibrium for 2,4-Pentanedione Analogs

| Compound | α-Substituent | % Enol (in CDCl₃) |

|---|---|---|

| 2,4-Pentanedione | -H | ~81% |

| 3-Methyl-2,4-pentanedione | -CH₃ | ~49% |

| 3-Chloro-2,4-pentanedione | -Cl | ~89% |

Data inferred from studies on substituted 2,4-pentanediones. ed.gov

The electron-withdrawing nature of the chlorine atom in 3-chloro-2,4-pentanedione favors the enol form compared to the unsubstituted parent compound, suggesting that this compound would also exist predominantly in its enol form in non-polar solvents. ed.gov

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocyclic compounds through condensation and cyclization reactions with binucleophilic reagents. nih.gov The two carbonyl carbons act as electrophilic centers that can be attacked sequentially by a nucleophile containing two reactive sites, such as hydrazine (B178648), urea, or thiourea.

A prominent example is the Knorr pyrazole (B372694) synthesis, where β-diketones react with hydrazines to form pyrazoles. nih.govbeilstein-journals.orgmdpi.com The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield a chloromethyl-substituted thiophenyl pyrazole. The reaction proceeds via initial nucleophilic attack at one carbonyl group, followed by dehydration and cyclization. google.com

Table 3: Heterocyclic Synthesis from this compound

| Nucleophile | Reagent | Resulting Heterocycle |

|---|---|---|

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | Pyrazole |

| Substituted Hydrazines | Phenylhydrazine (C₆H₅NHNH₂) | N-Phenylpyrazole |

| Hydroxylamine (B1172632) | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Isoxazole (B147169) |

| Urea | Urea (H₂NCONH₂) | Pyrimidinone |

| Thiourea | Thiourea (H₂NCSNH₂) | Pyrimidinethione |

These reactions provide a powerful route to highly functionalized five- and six-membered heterocyclic systems containing a thiophene substituent, which are of significant interest in medicinal and materials chemistry. ias.ac.inresearchgate.net

Reactivity of the Thiophene Ring

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. It is generally more reactive than benzene (B151609) due to the ability of the sulfur atom to stabilize the cationic intermediate (sigma complex) formed during the reaction. brainly.in

In this compound, the acyl group at the C2 position is electron-withdrawing and acts as a deactivating group. Therefore, it will direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position. mdpi.com The C5 position is sterically more accessible and electronically favored for substitution. pearson.com

Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

| Reaction | Reagents | Major Product (Substituent at C5) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(2-chloro-1,3-dioxobutanoyl)thiophene |

| Nitration | HNO₃ / H₂SO₄ | 2-(2-chloro-1,3-dioxobutanoyl)-5-nitrothiophene |

| Sulfonation | Fuming H₂SO₄ | 5-(2-chloro-1,3-dioxobutanoyl)thiophene-2-sulfonic acid |

These reactions allow for further functionalization of the thiophene ring, enabling the synthesis of a diverse array of derivatives with potentially new chemical and physical properties. masterorganicchemistry.com

Electrophilic Aromatic Substitution (if observed)

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of thiophene, which is generally more reactive than benzene due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex or arenium ion). e-bookshelf.deyoutube.com In unsubstituted thiophene, substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the positive charge in the reaction intermediate can be delocalized onto the sulfur atom through resonance, leading to a more stable structure. youtube.com

However, in this compound, the thiophene ring is substituted at the C2 position with a powerful electron-withdrawing acyl group. This group deactivates the thiophene ring towards electrophilic attack by reducing its electron density, making reactions significantly slower and requiring harsher conditions compared to unsubstituted thiophene.

The deactivating acyl group directs incoming electrophiles primarily to the C4 and C5 positions.

Attack at C5: This position is generally favored for 2-substituted thiophenes. The intermediate, while destabilized by the adjacent electron-withdrawing group, can still achieve a degree of resonance stabilization.

Attack at C4: Substitution at the C4 position is also possible. Computational studies on similarly substituted thiophenes (e.g., with CHO, COMe) have shown that while α'-substitution (C5) is often preferred, β-substitution (C4) can be favored in the presence of a Lewis acid catalyst, which coordinates to the carbonyl group and alters its directing effect. researchgate.net

Attack at C3: This position is the most deactivated and substitution here is highly unlikely.

Typical electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation would be challenging and are expected to yield a mixture of C4 and C5 substituted products, with the precise ratio depending on the specific electrophile and reaction conditions. quimicaorganica.orgstudysmarter.co.uk

| Position of Attack | Relative Reactivity | Key Factors |

|---|---|---|

| C5 (α') | Most Probable | General preference for α-substitution in thiophenes. |

| C4 (β') | Probable | Deactivation by the C2-acyl group makes this position competitive; may be favored with Lewis acid catalysis. researchgate.net |

| C3 (β) | Highly Unlikely | Strongly deactivated by the adjacent electron-withdrawing group. |

Metal-Catalyzed Coupling Reactions at the Thiophene Ring (e.g., C-H activation)

Transition metal-catalyzed cross-coupling reactions, particularly those involving direct C-H activation, are powerful tools for functionalizing thiophenes. thermofisher.com For 2-substituted thiophenes, C-H activation and subsequent arylation or olefination typically occurs with high selectivity at the C5 position. This is demonstrated in numerous studies using palladium catalysts for the direct arylation of compounds like 2-acetylthiophene (B1664040), which readily couple with aryl halides at the C5 position to give 2-acetyl-5-arylthiophenes in good yields. researchgate.netacs.org

For this compound, palladium-catalyzed direct C-H arylation is predicted to proceed selectively at the C5 position. The reaction would likely involve a palladium(II) catalyst, a base (such as potassium acetate (B1210297) or cesium carbonate), and an aryl halide (Ar-X). The electron-withdrawing nature of the dione (B5365651) substituent makes the C-H bonds of the thiophene ring more acidic and can facilitate the C-H activation step. nih.gov While this deactivating group slows down traditional electrophilic substitution, it is often well-tolerated and can even be beneficial in direct arylation protocols. nih.gov

Recent advances have also enabled the more challenging β-C-H functionalization (at C3 or C4) of electron-deficient thiophenes by using specialized ligand systems that can override the intrinsic preference for α-activation. researchgate.net Therefore, while C5 functionalization is the expected major pathway, selective C4 coupling could potentially be achieved with a carefully chosen catalyst and ligand combination.

Mechanistic Investigations of Key Transformations

While direct mechanistic studies on this compound are not available, the mechanisms of its principal reactions can be inferred from extensive research on thiophene chemistry and transition metal catalysis.

Identification of Reaction Intermediates and Transition States

Electrophilic Aromatic Substitution: The key intermediate in the SEAr pathway is the sigma complex (or arenium ion) . For an attack at the C5 position, three main resonance structures contribute to the stability of this cationic intermediate. The transition state leading to this intermediate is the highest energy point on the reaction coordinate for the first step and involves the partial formation of the C-E (carbon-electrophile) bond and the breaking of the π-system's aromaticity.

Metal-Catalyzed C-H Activation: The mechanism of palladium-catalyzed direct arylation of thiophenes is complex, but a widely accepted pathway involves the formation of a palladacycle intermediate . A common mechanism is the Concerted Metalation-Deprotonation (eCMD) pathway. nih.gov

C-H Activation: The Pd(II) catalyst, often coordinated to a ligand or acetate, approaches the C5-H bond of the thiophene. In the eCMD transition state, the palladium center coordinates to the carbon atom while a base (e.g., acetate) abstracts the proton in a concerted fashion. This forms a five-membered palladacycle intermediate.

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to a separate Pd(0) species (if the cycle starts from Pd(0)) or interacts with the Pd(II)-thienyl intermediate, potentially leading to a Pd(IV) species.

Reductive Elimination: The aryl and thienyl groups on the palladium center couple and are eliminated, forming the C-C bond of the 5-arylthiophene product and regenerating a Pd(II) or Pd(0) species, which re-enters the catalytic cycle. nih.gov

Kinetic and Thermodynamic Considerations

Kinetics: The rates of reaction are dictated by the activation energy (ΔG‡) of the rate-determining step.

In electrophilic substitution , the rate-determining step is typically the initial attack of the electrophile to form the sigma complex. The strong deactivating effect of the 1,3-dione group increases this activation energy, resulting in a significantly slower reaction rate compared to unsubstituted thiophene.

In metal-catalyzed C-H activation , the C-H cleavage step is often rate-determining. Kinetic studies on related systems show that the electronic nature of the thiophene substrate has a profound impact. While electron-withdrawing groups can slow down some catalytic cycles, they can also accelerate the C-H cleavage step by increasing the acidity of the proton, a phenomenon supported by kinetic experiments in similar systems. researchgate.netuni-regensburg.de Competition experiments often confirm the high kinetic preference for activation at the C5 position over other sites on the ring. researchgate.net

In electrophilic substitution , the relative stability of the intermediate sigma complexes determines the regiochemical outcome. The intermediate for C5 attack is thermodynamically more stable than that for C4 or C3 attack due to more effective resonance delocalization of the positive charge.

| Reaction Type | Key Intermediate | Plausible Mechanism | Kinetic & Thermodynamic Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Standard SEAr Pathway | Kinetically slow due to deactivating group. Thermodynamically controlled regioselectivity favors C5/C4 substitution. |

| Metal-Catalyzed C-H Arylation | Palladacycle | Concerted Metalation-Deprotonation (eCMD) | Kinetically favors C5 activation. Overall reaction is thermodynamically driven by the formation of a stable biaryl product. |

Theoretical and Computational Chemistry of 2 Chloro 1 Thiophen 2 Yl Butane 1,3 Dione

Electronic Structure and Bonding Analysis (DFT, Ab Initio Methods)

The electronic structure of 2-Chloro-1-(thiophen-2-yl)butane-1,3-dione is largely dictated by the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing chloro and dicarbonyl substituents. Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating these electronic characteristics.

Computational studies on similar thiophene derivatives have shown that the nature and position of substituents significantly impact the electronic properties of the thiophene ring. jchps.commdpi.com In the case of this compound, the combined electron-withdrawing effects of the chloro and dicarbonyl groups are expected to modulate the electron density of the thiophene ring.

DFT calculations on related thiophene-containing compounds have been used to determine key electronic parameters, as illustrated in the hypothetical data table below, which is based on typical values found for similar structures.

| Calculated Parameter | Expected Value/Trend | Significance |

|---|---|---|

| HOMO Energy | Relatively low | Indicates resistance to oxidation |

| LUMO Energy | Relatively low | Indicates susceptibility to reduction |

| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | Significant | Influences solubility and intermolecular interactions |

This table presents expected trends for this compound based on computational studies of structurally similar molecules.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily associated with the butane-1,3-dione linker. The rotation around the C-C single bonds allows for various spatial arrangements of the thiophene ring and the chloro-substituent relative to the dicarbonyl group.

Conformational analysis of similar β-diketones reveals a preference for the enol tautomer, which is stabilized by an intramolecular hydrogen bond. mdpi.com It is highly probable that this compound also exists predominantly in its enolic form. The potential energy surface of the molecule would likely show several local minima corresponding to different rotational isomers (rotamers).

Computational studies on substituted butanes, including dihalobutanes, have demonstrated the utility of potential energy surface mapping in identifying the most stable conformers. youtube.comyoutube.com For this compound, the most stable conformation will be a balance of steric hindrance between the bulky thiophene and chloro groups, and the stabilizing effect of the intramolecular hydrogen bond in the enol form.

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are instrumental in predicting and interpreting the spectroscopic properties of molecules.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be predicted with reasonable accuracy using DFT calculations. Studies on substituted thiophenes have shown a good correlation between calculated and experimental NMR data. oup.com The chemical shifts of the thiophene protons will be influenced by the electron-withdrawing nature of the butane-1,3-dione substituent.

IR Spectroscopy: The infrared spectrum is sensitive to the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would include the C=O stretching of the dicarbonyl group, the C-Cl stretching, and the various vibrational modes of the thiophene ring. Computational studies on thiophene derivatives have been successful in assigning the observed IR bands. iosrjournals.orgnii.ac.jp

UV-Vis Spectroscopy: The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). The presence of the conjugated thiophene ring suggests that the molecule will absorb in the UV region. The position of the absorption maximum (λmax) will be influenced by the substituents on the thiophene ring and the dicarbonyl moiety. researchgate.net

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry provides valuable insights into the reaction mechanisms and energetics of chemical transformations. For this compound, several types of reactions can be envisaged, and their mechanisms can be explored computationally.

The β-dicarbonyl moiety is a versatile functional group that can participate in a variety of reactions, including enolate formation, alkylation, and condensation reactions. mdpi.comresearchgate.net The presence of the chlorine atom may influence the reactivity of the dicarbonyl group. Computational studies on the reaction mechanisms of β-diketones have helped to elucidate the transition states and activation energies of these processes. acs.orgnih.gov

Furthermore, the thiophene ring can undergo electrophilic substitution reactions. wikipedia.org The directing effect of the butane-1,3-dione substituent and the influence of the chlorine atom on the regioselectivity of such reactions could be investigated using computational methods.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. For this compound, these descriptors can provide a quantitative measure of its chemical behavior.

Commonly used quantum chemical descriptors include:

Hardness (η) and Softness (S): These descriptors are related to the HOMO-LUMO gap and provide information about the molecule's resistance to changes in its electron distribution.

Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule.

Computational studies on thiophene derivatives have successfully used these descriptors to rationalize their observed reactivity. arabjchem.orgnih.gov

| Descriptor | Formula | Predicted Trend for this compound |

|---|---|---|

| Hardness (η) | (I - A) / 2 | Moderate hardness, indicating a balance between stability and reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Relatively high electronegativity due to the presence of electronegative atoms. |

| Electrophilicity Index (ω) | μ2 / 2η | Expected to be a good electrophile. |

This table outlines key quantum chemical descriptors and their predicted trends for the target molecule, based on general principles and data from related compounds. I and A represent the ionization potential and electron affinity, respectively, while μ is the electronic chemical potential.

Supramolecular Interactions and Crystal Packing Studies

The solid-state structure of this compound will be governed by a variety of supramolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: If the molecule crystallizes in its enol form, a strong intramolecular hydrogen bond will be present. Intermolecular hydrogen bonds involving the carbonyl oxygens and acidic protons are also possible.

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule. rsc.org

π-π Stacking: The thiophene rings of adjacent molecules can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice. nih.govacs.org

Computational methods can be used to model these interactions and predict the most likely crystal packing arrangement. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal structure. nih.gov Studies on chlorinated organic compounds and thiophene derivatives have demonstrated the importance of these non-covalent interactions in determining their solid-state architecture. mdpi.comresearchgate.net

Derivatives and Advanced Chemical Transformations of 2 Chloro 1 Thiophen 2 Yl Butane 1,3 Dione

Synthesis of Heterocyclic Derivatives

The 1,3-dicarbonyl moiety is a classic synthon for the construction of five- and six-membered heterocyclic rings. The presence of a chlorine atom at the C2 position and a thiophene (B33073) ring at C1 provides a platform for generating a diverse library of substituted heterocycles with potential applications in medicinal and materials chemistry.

The condensation of 1,3-dicarbonyl compounds with binucleophiles is a cornerstone of heterocyclic synthesis. nih.gov For 2-Chloro-1-(thiophen-2-yl)butane-1,3-dione, this reactivity is exploited for the facile synthesis of substituted pyrazoles and isoxazoles.

Pyrazoles: The reaction with hydrazine (B178648) derivatives is a direct and efficient route to pyrazole (B372694) synthesis. organic-chemistry.org The cyclocondensation of this compound with hydrazine hydrate (B1144303) or substituted hydrazines proceeds to form 4-chloro-5-methyl-3-(thiophen-2-yl)-1H-pyrazole derivatives. The reaction typically occurs in a protic solvent like ethanol (B145695) or acetic acid. The regioselectivity of the condensation is influenced by the differing reactivity of the two carbonyl groups and the steric and electronic nature of the hydrazine substituent. nih.gov

Reaction: this compound + R-NHNH₂ → 4-Chloro-1-R-5-methyl-3-(thiophen-2-yl)-1H-pyrazole + 2 H₂O

Isoxazoles: Analogously, reaction with hydroxylamine (B1172632) hydrochloride yields isoxazole (B147169) derivatives. organic-chemistry.org The condensation forms a 4-chloro-5-methyl-3-(thiophen-2-yl)isoxazole. The reaction conditions are generally mild, often involving a base to liberate the free hydroxylamine from its salt. This method provides a straightforward entry into isoxazole systems, which are prevalent in many biologically active compounds.

Reaction: this compound + NH₂OH·HCl → 4-Chloro-5-methyl-3-(thiophen-2-yl)isoxazole + HCl + 2 H₂O

| Reagent | Product Heterocycle | Typical Conditions |

| Hydrazine Hydrate | Pyrazole | Ethanol, Reflux |

| Phenylhydrazine | N-Phenylpyrazole | Acetic Acid, 80 °C |

| Hydroxylamine HCl | Isoxazole | Ethanol/Pyridine, Reflux |

Thiazoles: The synthesis of thiazoles from the subject compound can be achieved via adaptations of the Hantzsch thiazole (B1198619) synthesis. pharmaguideline.com This method typically involves the reaction of an α-haloketone with a thioamide. Given that this compound possesses an α-chloro ketone functionality, it can react with thioamides, such as thioacetamide (B46855) or thiourea, to form highly substituted thiazole derivatives. The reaction involves nucleophilic attack by the sulfur of the thioamide on the carbon bearing the chlorine, followed by cyclization and dehydration to furnish the aromatic thiazole ring. organic-chemistry.org

Thiophenes: While the Paal-Knorr synthesis is a common method for preparing thiophenes from 1,4-dicarbonyls, its direct application here is not feasible. organic-chemistry.org However, the dicarbonyl moiety can be converted into a 1,4-dicarbonyl system through various synthetic manipulations, which could then be subjected to sulfurization agents like Lawesson's reagent or phosphorus pentasulfide to yield a new thiophene ring. organic-chemistry.orgnih.gov Alternatively, Gewald-type reactions, which typically start from an α-activated nitrile and a ketone, could be adapted, although this would require significant modification of the starting dione (B5365651). nih.gov

The reactivity of the β-dicarbonyl unit allows for the synthesis of numerous other heterocyclic systems.

Pyrimidines: Condensation with urea, thiourea, or guanidine (B92328) in the presence of a base leads to the formation of pyrimidine (B1678525) derivatives. These reactions provide access to 2-hydroxy-, 2-mercapto-, or 2-aminopyrimidines, respectively, which are core structures in many pharmaceuticals.

Benzodiazepines: Reaction with o-phenylenediamine (B120857) can yield 1,5-benzodiazepine derivatives. This acid-catalyzed condensation results in the formation of a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring.

Quinazolinones: In a multi-step synthesis, the dione can be used to build quinazolinone scaffolds, which are known for their diverse biological activities. nih.gov

Functionalization and Modification of the Thiophene Moiety

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. nih.gov However, the presence of the 1,3-dione moiety, which is strongly electron-withdrawing, deactivates the ring towards electrophilic attack. Substitution, when it occurs, is directed to the C4 and C5 positions of the thiophene ring.

| Reaction | Reagent | Expected Product Position |

| Nitration | HNO₃/H₂SO₄ | 4-nitro and 5-nitro derivatives |

| Bromination | NBS, CCl₄ | 5-bromo derivative |

| Acylation | Acyl Chloride/AlCl₃ | 4-acyl or 5-acyl derivative |

Despite the deactivation, functionalization can be achieved under forcing conditions.

Halogenation: Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms at the C5 position.

Nitration: Using strong nitrating mixtures (e.g., fuming HNO₃/H₂SO₄) can introduce a nitro group, primarily at the C4 or C5 position.

Acylation: Friedel-Crafts acylation can be challenging due to deactivation and potential complexation of the Lewis acid with the dicarbonyl group. However, under specific conditions, acylation at the C4-position may be possible.

Strategies for Chiral Derivatization and Stereoselective Synthesis

The prochiral nature of the dicarbonyl group offers opportunities for stereoselective synthesis. rsc.org

Asymmetric Reduction: The reduction of one of the ketone functionalities can generate a chiral β-hydroxy ketone. The use of chiral reducing agents, such as those derived from boranes (e.g., (R)- or (S)-CBS reagents) or chiral metal catalysts (e.g., Noyori-type hydrogenation catalysts), can achieve high enantioselectivity. ethz.ch The resulting chiral alcohol can then be used as a handle for further stereocontrolled transformations.

Chiral Auxiliaries: The dione can be reacted with a chiral auxiliary, such as a chiral amine or alcohol, to form a chiral enamine or enol ether. Subsequent reactions would then proceed under the stereodirecting influence of the auxiliary, which can be removed in a later step. This approach allows for the diastereoselective introduction of new stereocenters.

Biocatalysis: Enzymes, such as alcohol dehydrogenases, can be employed for the highly stereoselective reduction of one of the carbonyl groups, providing access to enantiopure β-hydroxy ketones. rsc.org

Exploitation of α-Carbon Bond Cleavage Reactions

The bond between the two carbonyl groups (C1-C2) and the adjacent C2-C3 bond are susceptible to cleavage under specific reaction conditions. This reactivity can be exploited to generate different molecular scaffolds.

Retro-Claisen Condensation: In the presence of a strong base, such as sodium hydroxide (B78521) or sodium ethoxide, the dione can undergo a retro-Claisen type reaction. dtu.dk This cleavage would break the C1-C2 bond, yielding ethyl thiophene-2-carboxylate (B1233283) and 2-chloroacetone upon workup with ethanol. This reaction can be a strategic step to convert the dione into simpler, functionalized building blocks.

Oxidative Cleavage: Strong oxidizing agents can cleave the C-C bond between the carbonyls. Research has shown that transition metal complexes can mediate the oxidative cleavage of related 2-chloro-1,3-diketonate substrates in the presence of oxygen, leading to the formation of carboxylic acids. usu.edu This suggests that this compound could be cleaved to produce thiophene-2-carboxylic acid under similar conditions.

Haloform Reaction: While the classic haloform reaction requires a methyl ketone, the acetyl group (C3-C4) in the title compound can potentially undergo this reaction under basic conditions with excess halogen. This would lead to cleavage of the C2-C3 bond, forming bromoform (B151600) or iodoform (B1672029) and a 2-chloro-2-(thiophen-2-ylcarbonyl)acetic acid derivative.

Advanced Applications in Chemical Research

Ligand Chemistry and Coordination Compound Development

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Chloro-1-(thiophen-2-yl)butane-1,3-dione would likely proceed via the deprotonation of the β-diketone's acidic methylene (B1212753) proton to form the corresponding enolate anion. This anion can then coordinate to a metal center. A general synthetic route would involve the reaction of the β-diketone with a metal salt, often in the presence of a weak base to facilitate the deprotonation.

The resulting metal complexes can be characterized using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the diketone to the metal by observing the shifts in the C=O and C=C stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the complex in solution.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

| Metal Ion | Potential Coordination Geometry | Expected Stability Trend |

| Copper(II) | Square planar or distorted octahedral | High |

| Nickel(II) | Octahedral or square planar | Moderate to High |

| Cobalt(II) | Octahedral or tetrahedral | Moderate |

Tunable Spectroscopic and Electrochemical Properties of Complexes

The spectroscopic and electrochemical properties of the metal complexes of this compound are expected to be tunable. The combination of the thiophene (B33073) ring, the β-diketone core, and the chloro substituent allows for modifications that can alter the electronic environment of the metal center.

UV-Visible Spectroscopy: The electronic transitions within these complexes, such as d-d transitions and ligand-to-metal charge transfer (LMCT) bands, would be sensitive to the nature of the metal ion and the substituents on the ligand.

Electrochemistry: Techniques like cyclic voltammetry could be employed to study the redox properties of the metal complexes. The presence of the electron-withdrawing chlorine and the potentially redox-active thiophene ring could lead to interesting electrochemical behavior, which can be fine-tuned by further modifications.

Applications in Catalysis (e.g., as part of organometallic catalysts)

Metal complexes derived from β-diketone ligands are known to be effective catalysts in various organic transformations. The complexes of this compound could potentially be utilized as catalysts in reactions such as:

Oxidation reactions: As catalysts for the oxidation of alcohols or alkenes.

Coupling reactions: In carbon-carbon bond-forming reactions.

Polymerization: As initiators or catalysts in polymerization processes.

Building Block in Complex Organic Synthesis

The reactive nature of the 1,3-dicarbonyl moiety, combined with the presence of a thiophene ring and a chlorine atom, makes this compound a versatile building block in complex organic synthesis.

Precursor for Natural Product Synthesis (non-biological focus)

While direct applications in the synthesis of specific natural products are not documented, the structural motifs present in this compound are found in various complex molecules. The dicarbonyl functionality can be used to construct heterocyclic rings, a common feature in many natural products. For instance, it can react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. The thiophene unit is also a key component of many biologically active compounds and materials. The chlorine atom provides a handle for further functionalization through nucleophilic substitution or elimination reactions, allowing for the construction of more complex carbon skeletons.

Intermediate in Fine Chemical Synthesis

The reactivity of the 1,3-dicarbonyl system, coupled with the presence of a chlorine atom at the C2 position, makes this compound a highly versatile intermediate for the synthesis of a variety of heterocyclic compounds. rsc.orgresearchgate.net The two carbonyl groups provide multiple reaction sites for condensation reactions with dinucleophiles, leading to the formation of five- and six-membered rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals. rsc.orgchemicalbook.com

The general reactivity of β-diketones allows them to serve as precursors for a wide array of heterocyclic systems. For instance, their reaction with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. chemicalbook.comresearchgate.net Similarly, condensation with hydroxylamine hydrochloride can yield isoxazoles. nih.govnih.gov The presence of the chlorine atom in this compound can further influence the regioselectivity of these cyclization reactions and offers a handle for subsequent functionalization of the resulting heterocyclic ring.

One of the key applications of this compound as a synthetic intermediate is in the construction of substituted pyrazoles. The reaction with various hydrazine derivatives can lead to a diverse library of thiophene-substituted pyrazoles. This is of significant interest as pyrazole (B372694) derivatives are known to exhibit a wide range of biological activities. chemicalbook.comresearchgate.net

| Reactant | Resulting Heterocycle | Significance |

|---|---|---|

| Hydrazine Derivatives (e.g., Hydrazine Hydrate (B1144303), Phenylhydrazine) | Thiophene-Substituted Pyrazoles | Core structures in many pharmaceuticals and biologically active compounds. chemicalbook.com |

| Hydroxylamine | Thiophene-Substituted Isoxazoles | Important building blocks in medicinal chemistry. nih.gov |

| Urea/Thiourea | Thiophene-Substituted Pyrimidines/Thiazines | Scaffolds for various therapeutic agents. |

The thiophene moiety itself is a recognized pharmacophore, and its incorporation into other heterocyclic systems can modulate the biological activity of the final compound. pharmaguideline.com Therefore, this compound serves as a valuable precursor for generating novel drug candidates and functional organic molecules.

Material Science Applications (e.g., precursors for advanced polymers, sensors, optical materials)

The presence of both a polymerizable thiophene ring and a reactive dicarbonyl functionality suggests that this compound can be a valuable monomer or precursor in material science. Thiophene-based polymers are renowned for their conductive and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org

The dicarbonyl group in this compound can be utilized to synthesize functional polymers. For instance, β-diketones can be functionalized and subsequently polymerized to create materials with specific properties, such as enhanced adhesion. It is plausible that polymers derived from this compound could exhibit interesting chelating properties due to the dicarbonyl unit, leading to applications in areas like metal extraction or catalysis.

Furthermore, the thiophene unit can be polymerized through various methods, including oxidative or cross-coupling reactions, to form polythiophenes. The substituents on the thiophene ring play a crucial role in determining the properties of the resulting polymer, such as solubility and band gap. The chloro- and dicarbonyl-containing side chain derived from this compound could lead to polythiophenes with unique electronic and physical properties.

| Potential Application Area | Role of this compound | Resulting Material Properties |

|---|---|---|

| Conductive Polymers | Monomer for polythiophene synthesis | Tunable electronic and optical properties for use in organic electronics. nih.govrsc.org |

| Functional Polymers | Precursor for polymers with chelating side chains | Potential for metal ion binding, catalysis, or as a component in sensors. acs.org |

| Optical Materials | Building block for chromophores and fluorophores | Materials with specific light absorption and emission characteristics. nih.govrsc.org |

The development of advanced polymers from this precursor could lead to materials with tailored functionalities for a range of high-tech applications.

Development as Analytical Reagents (e.g., for metal ion detection, non-biological sensing)

The β-diketone moiety is a well-known chelating agent for a variety of metal ions. This property, combined with the photophysical characteristics of the thiophene ring, makes this compound a promising candidate for the development of analytical reagents, particularly for metal ion detection. rsc.org Thiophene-based chemosensors are of significant interest due to their potential for high sensitivity and selectivity in detecting environmentally and biologically important ions.

Upon complexation with a metal ion, the electronic properties of the molecule can be altered, leading to a detectable signal such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing). The thiophene ring can act as a fluorophore or a signaling unit within the sensor molecule. rsc.org The specific binding properties of the dicarbonyl group can be tuned by the electronic effects of the thiophene ring and the chloro-substituent.

For instance, a sensor incorporating the this compound scaffold could be designed to selectively bind to specific metal ions. The binding event would perturb the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes within the molecule, resulting in a measurable change in its absorption or emission spectrum. nih.gov

| Sensing Application | Sensing Mechanism | Potential Advantages |

|---|---|---|

| Metal Ion Detection (e.g., Cu²⁺, Cd²⁺, Zn²⁺) | Chelation by the β-dicarbonyl group leading to colorimetric or fluorometric changes. nih.govrsc.org | High sensitivity and selectivity, potential for real-time analysis. nih.govrsc.org |

| Non-biological Sensing (e.g., anions) | Interaction with the electron-deficient β-dicarbonyl carbon or through hydrogen bonding. | Development of probes for environmentally relevant anions. |

The synthetic accessibility and the potential for straightforward modification of this compound make it an attractive platform for creating a new generation of selective and sensitive chemical sensors.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Chloro-1-(thiophen-2-yl)butane-1,3-dione and its analogs will likely prioritize green and sustainable chemical principles. Traditional methods for creating β-dicarbonyl compounds often rely on stoichiometric bases and halogenating agents, which can generate significant waste. Future research is expected to focus on catalytic and atom-economical approaches.

Key areas for development include:

Catalytic C-H Activation: Direct, catalyzed chlorination of the parent compound, 1-(thiophen-2-yl)butane-1,3-dione (B1606109), at the C2 position would represent a highly efficient synthetic route, avoiding the need for pre-functionalized substrates.

Enzyme-Catalyzed Reactions: The use of haloperoxidase enzymes could offer a highly selective and environmentally benign method for the chlorination of the β-dicarbonyl scaffold under mild conditions.

Mechanochemical Synthesis: Solid-state synthesis through ball milling could reduce or eliminate the need for bulk solvents, leading to a more sustainable process with potentially unique reactivity.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Direct C-H Chlorination | High atom economy, reduced steps | Development of a selective catalyst |

| Enzymatic Halogenation | High selectivity, mild conditions | Enzyme stability and substrate scope |

| Mechanochemistry | Reduced solvent waste, novel reactivity | Ensuring complete and controlled reaction |

These methodologies align with the broader goals of green chemistry, aiming to reduce the environmental impact of chemical synthesis while improving efficiency and access to novel molecular architectures.

Exploration of Undiscovered Reactivity and Catalytic Potential

The juxtaposition of a chloro-substituted β-dicarbonyl group and an electron-rich thiophene (B33073) ring in this compound suggests a wide range of unexplored reactivity. Future research will likely focus on leveraging this unique electronic and steric environment for novel transformations and catalytic applications.

Potential areas of investigation include:

Asymmetric Catalysis: The dione (B5365651) moiety can act as a bidentate ligand for metal centers. Chiral complexes derived from this compound could be explored as catalysts in asymmetric synthesis, for reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions.

Cross-Coupling Reactions: The chloro-substituent provides a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of functional groups at the C2 position. This would allow for the creation of a library of derivatives with diverse electronic and steric properties.

Heterocyclic Synthesis: The 1,3-dicarbonyl unit is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines. The influence of the chloro- and thiophene substituents on these cyclization reactions could lead to novel and potentially biologically active scaffolds.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. polimi.it The synthesis and subsequent reactions of this compound are well-suited for this technological shift.

Future research in this area could involve:

On-Demand Synthesis: Developing a continuous flow process for the synthesis of the title compound would allow for its on-demand generation, avoiding the storage of potentially reactive intermediates. rsc.org

High-Throughput Screening: Integrating a flow reactor with automated sampling and analysis would enable the rapid screening of reaction conditions (e.g., catalysts, temperatures, residence times) to optimize synthetic routes and explore its reactivity with a wide range of substrates.

Telescoped Reactions: A multi-step flow process could be designed where the initial synthesis of this compound is immediately followed by a subsequent transformation, such as a cross-coupling or cyclization reaction, without the need for intermediate isolation and purification. acs.org

| Flow Chemistry Application | Benefit | Implementation Goal |

| Continuous Synthesis | Improved safety and control | Stable, high-yield production |

| Automated Optimization | Rapid discovery of optimal conditions | Integration with analytical instrumentation |

| Multi-Step Synthesis | Increased efficiency, reduced waste | "Telescoping" reactions in a single line |

This approach would not only accelerate research but also provide a more efficient and safer pathway for the potential large-scale production of this compound and its derivatives.

Advanced Computational Design and Materials Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.netnih.gov For a molecule like this compound, computational studies can provide deep insights into its properties and guide experimental work.

Emerging research avenues in this domain include:

Reactivity Prediction: DFT calculations can be used to model reaction pathways, predict the most likely sites for nucleophilic or electrophilic attack, and rationalize observed reactivity. This can help in designing new reactions and optimizing existing ones.

Design of Novel Materials: The electronic properties of the thiophene ring suggest that polymers or coordination complexes derived from this compound could have interesting optical or electronic properties. bohrium.com Computational screening could be used to predict the band gaps, charge transport properties, and absorption spectra of hypothetical materials, guiding the synthesis of promising candidates for applications in organic electronics or as sensory materials. acs.org

Catalyst Design: If this compound is to be used as a ligand in catalysis, computational modeling can be employed to design more effective catalysts by modifying the substituents on the thiophene or dicarbonyl fragments to tune the electronic and steric properties of the resulting metal complex.

Synergistic Research Across Sub-disciplines of Chemistry